2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a piperidine ring, and an acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine ring with the fluorophenyl group and the acetamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro and bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNPBLWNAUOAML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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